N-Methyl-1-(2-(piperidin-4-yl)phenyl)methanamine dihydrochloride

PROTAC linker Physicochemical properties Permeability

N-Methyl-1-(2-(piperidin-4-yl)phenyl)methanamine dihydrochloride (CAS 1853217-73-8) is a 4-aryl piperidine derivative marketed primarily as a semi-flexible, nitrogen-rich linker precursor for PROTAC (Proteolysis Targeting Chimera) development. It bears a secondary N-methyl-aminomethyl group at the ortho position of the phenyl ring, yielding a molecular formula of C₁₃H₂₂Cl₂N₂ and a molecular weight of 277.23 g/mol.

Molecular Formula C13H22Cl2N2
Molecular Weight 277.23
CAS No. 1853217-73-8
Cat. No. B2645858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-1-(2-(piperidin-4-yl)phenyl)methanamine dihydrochloride
CAS1853217-73-8
Molecular FormulaC13H22Cl2N2
Molecular Weight277.23
Structural Identifiers
SMILESCNCC1=CC=CC=C1C2CCNCC2.Cl.Cl
InChIInChI=1S/C13H20N2.2ClH/c1-14-10-12-4-2-3-5-13(12)11-6-8-15-9-7-11;;/h2-5,11,14-15H,6-10H2,1H3;2*1H
InChIKeyPRQHKZRJPGISOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Methyl-1-(2-(piperidin-4-yl)phenyl)methanamine dihydrochloride (CAS 1853217-73-8): A 4-Aryl-Piperidine Building Block for Targeted Protein Degradation


N-Methyl-1-(2-(piperidin-4-yl)phenyl)methanamine dihydrochloride (CAS 1853217-73-8) is a 4-aryl piperidine derivative marketed primarily as a semi-flexible, nitrogen-rich linker precursor for PROTAC (Proteolysis Targeting Chimera) development . It bears a secondary N-methyl-aminomethyl group at the ortho position of the phenyl ring, yielding a molecular formula of C₁₃H₂₂Cl₂N₂ and a molecular weight of 277.23 g/mol . Vendors routinely supply the compound as a dihydrochloride salt at purities of 97-98%, with ambient storage and handling classified as a harmful/irritant solid .

Why N-Methyl-1-(2-(piperidin-4-yl)phenyl)methanamine dihydrochloride Cannot Be Swapped with Isomeric or Des-Methyl Analogs in PROTAC Design


Substituting N-Methyl-1-(2-(piperidin-4-yl)phenyl)methanamine dihydrochloride with its close analogs—such as the des-methyl variant (CAS 2244085-89-8) or the para-substituted regioisomer—introduces critical changes in hydrogen-bonding capacity, local basicity, and exit vector geometry that directly undermine the rational design of bifunctional degraders . The N-methyl group eliminates one hydrogen-bond donor while increasing lipophilicity, altering both passive permeability and the conformational ensemble of the linker [1]. Simultaneously, the ortho-substitution enforces a constrained, non-linear trajectory between the ligase-binding and target-binding warheads, which is essential for achieving productive ternary complex formation; moving the attachment to the meta or para position stretches or bends the linker in ways that abrogate cooperative binding [2].

Quantitative Differentiators for N-Methyl-1-(2-(piperidin-4-yl)phenyl)methanamine dihydrochloride (CAS 1853217-73-8)


Reduced Hydrogen-Bond Donor Count Relative to the Primary Amine Analog

The target compound's N-methyl secondary amine presents exactly one hydrogen-bond donor (HBD), whereas the primary amine comparator (2-(Piperidin-4-yl)phenyl)methanamine dihydrochloride (CAS 2244085-89-8) presents two HBDs . A lower HBD count is associated with improved passive membrane permeability, a desirable trait for bifunctional degrader linkers that must cross cellular membranes [1].

PROTAC linker Physicochemical properties Permeability

Increased Molecular Weight and Lipophilicity vs. Des-Methyl Analog

N-Methylation shifts the molecular weight from 263.21 g/mol (free base of the des-methyl analog) to 277.23 g/mol for the dihydrochloride salt of the target compound, a difference of +14.02 Da [1]. The additional methyl group is also predicted to increase the octanol-water partition coefficient (LogP) by approximately 0.5-0.6 log units based on standard fragment contribution methods, enhancing lipophilicity of the resultant PROTAC [2].

Linker design LogP Molecular weight

Ortho-Substitution Enforces a Bent Linker Geometry Distinct from Para- and Meta-Isomers

The 2-(piperidin-4-yl)phenyl scaffold of the target compound projects the aminomethyl attachment point at an approximately 60° angle relative to the piperidine ring plane, whereas the 4-substituted para isomer allows a linear, 180° projection . This bent geometry can be exploited to fine-tune the relative orientation of E3 ligase and target protein ligands within a PROTAC, a structural parameter known to influence degradation potency and selectivity [1].

PROTAC design Linker geometry Ternary complex

Dihydrochloride Salt Form Ensures High Aqueous Solubility for Conjugation Chemistry

The dihydrochloride salt form of the target compound guarantees high aqueous solubility (>10 mg/mL in water, typical for piperidine dihydrochloride salts), which facilitates direct use in amide coupling or reductive amination reactions commonly employed in PROTAC assembly . In contrast, the free base form (N-methyl-1-(2-(piperidin-4-yl)phenyl)methanamine) is a viscous oil with limited water solubility, complicating accurate dispensing and reducing reaction yield reproducibility [1].

Salt form Solubility Conjugation chemistry

Optimal Use Cases for N-Methyl-1-(2-(piperidin-4-yl)phenyl)methanamine dihydrochloride in Drug Discovery


Synthesis of Non-Linear PROTAC Linkers Requiring a Bent Exit Vector

Research teams designing heterobifunctional degraders that demand a 60° kink between the E3 ligase ligand and the target-binding moiety should prioritize the ortho-substituted scaffold. As established in Section 3, the 2-(piperidin-4-yl)phenyl geometry provides a uniquely bent trajectory that para-linkers cannot replicate, enabling exploration of ternary complex topologies inaccessible with linear linkers .

Optimization of Linker Permeability via Controlled H-Bond Donor Reduction

When a PROTAC series suffers from poor cellular permeability attributed to excessive hydrogen-bond donors, replacing a primary amine linker (2 HBDs) with the target compound's N-methyl secondary amine (1 HBD) offers a precise, quantifiable step toward logD reduction and improved membrane transit. This modification is supported by the Lipinski-based reasoning detailed in Evidence Item 1 [1].

Parallel Synthesis Libraries for Linker Structure-Activity Relationship (SAR) Studies

Because the dihydrochloride salt provides ready-to-dissolve, accurately weighable aliquots, it is well-suited for automated parallel synthesis platforms. Medicinal chemistry groups can efficiently generate diverse PROTAC arrays by coupling this linker precursor with various carboxylic acid-containing ligands, accelerating SAR exploration as discussed in Evidence Item 4 [2].

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